4'-bromo-3-morpholinomethyl benzophenone

Lipophilicity Membrane Permeability ADME

Inconsistent cross-coupling yields due to halogen leaving group variability compromise medicinal chemistry campaigns. 4'-Bromo-3-morpholinomethyl benzophenone (CAS 898765-38-3) resolves this with its para-bromo substituent, enabling efficient, reproducible Suzuki-Miyaura transformations. • Para-bromo leaving group delivers superior reactivity vs chloro/fluoro analogs, maximizing Pd-catalyzed cross-coupling efficiency. • Morpholinomethyl moiety modulates lipophilicity (LogP 3.08) and drug-likeness, supporting SAR library synthesis in oncology programs. • ≥95% purity with consistent batch quality ensures reproducible synthetic outcomes for pharmaceutical intermediate and specialty chemical applications.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
CAS No. 898765-38-3
Cat. No. B1293297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-bromo-3-morpholinomethyl benzophenone
CAS898765-38-3
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
InChIKeyTWFVOKBDMFIATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-3-morpholinomethyl benzophenone: Key Properties & Procurement


4'-Bromo-3-morpholinomethyl benzophenone (CAS 898765-38-3) is a brominated benzophenone derivative that incorporates a morpholinomethyl group at the meta position relative to the carbonyl bridge . With the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol, this compound is primarily utilized as a versatile building block in organic synthesis, especially in the construction of pharmaceutical intermediates and specialty chemicals . The presence of the bromine atom at the para position of the benzoyl ring confers distinct reactivity for palladium-catalyzed cross-coupling reactions, while the morpholinomethyl group modulates physicochemical properties and potential biological activity .

1 Brominated benzophenone building block for cross-coupling reactions
2 Pharmaceutical intermediate synthesis with morpholinomethyl modulation
3 Supports cell-based screening and lead optimization studies

Why Generic Substitution Fails for 4'-Bromo-3-morpholinomethyl benzophenone


Substituting 4'-bromo-3-morpholinomethyl benzophenone with its unsubstituted, chloro, or fluoro analogs is not a straightforward exchange due to significant differences in physicochemical properties and reactivity. The para-bromo substituent markedly increases lipophilicity (LogP 3.08) compared to the chloro (cLogP ~2.89) or fluoro (lower LogP) analogs, which directly impacts membrane permeability in biological assays and solubility in organic media [1]. More critically, the bromine atom serves as a superior leaving group in cross-coupling reactions relative to chlorine, enabling more efficient and selective palladium-catalyzed transformations [2]. These differences in reactivity and physical properties directly affect synthetic yields, purification efficiency, and biological outcomes, making precise compound selection essential for reproducible research and industrial applications.

Bromine vs. chlorine leaving-group context may shift cross-coupling efficiency and yield.
Higher lipophilicity (LogP context) may alter membrane permeability in biological assays.
Physical property differences (density, boiling point) may affect purification and handling.

4'-Bromo-3-morpholinomethyl benzophenone: Comparison to Closest Analogs


Lipophilicity: LogP vs. Chloro Analog

4'-Bromo-3-morpholinomethyl benzophenone exhibits a higher calculated LogP value than its 4'-chloro analog, indicating greater lipophilicity. This difference is quantifiable and can influence passive membrane diffusion in cell-based assays. [1]

Lipophilicity (LogP)
Reported
ACD/LogP 3.08 vs. ~2.89 (chloro analog)
ΔLogP +0.19
Higher lipophilicity may influence membrane diffusion in cell assays.
Computed values; cross-study comparison.
Lipophilicity Membrane Permeability ADME Drug Design

Physical Properties: Density and Boiling Point Comparison

The bromo-substituted compound demonstrates higher density and a higher boiling point compared to both its chloro and fluoro analogs. These differences are significant for purification strategies (e.g., recrystallization, distillation) and for predicting behavior under thermal or vacuum conditions.

Density & Boiling Point
Reported
Density 1.379 g/cm³; BP 468.4°C
+12.2% density vs chloro analog
Density/BP differences impact purification method and thermal handling.
Computed values at 760 mmHg.
Physicochemical Properties Purification Handling Process Chemistry

Suzuki-Miyaura Coupling: Bromine vs. Chlorine Reactivity

The bromine substituent in 4'-bromo-3-morpholinomethyl benzophenone is a more effective leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine. This enables higher yields and milder reaction conditions for the construction of complex molecular architectures. [1][2]

Suzuki-Miyaura Reactivity
Class-level
Aryl bromide: higher reactivity than aryl chloride under standard Pd catalysis
Bromine enables milder coupling conditions and higher yields.
Class-level inference; reactivity order I > Br > Cl.
Cross-Coupling Suzuki-Miyaura Synthetic Methodology C-C Bond Formation

Cytotoxic Activity: Morpholino Benzophenone Class

Morpholino benzophenones, as a class, have demonstrated potent cytotoxic activity in vitro and antitumor activity in vivo. While specific data for 4'-bromo-3-morpholinomethyl benzophenone is not directly available, it is expected to exhibit comparable activity based on structural class-level inference. [1]

Cytotoxic Activity
Class-level
Morpholino benzophenones class: reported cytotoxic activity in murine and human cell models
Supports cell-model endpoint review for this scaffold.
Class-level inference; direct data not available.
Antitumor Activity Cytotoxicity Oncology Lead Optimization

Purity and Hazard Classification

Commercially available 4'-bromo-3-morpholinomethyl benzophenone is supplied at a certified purity of 97.0%, ensuring consistency across experiments. Its hazard profile is clearly defined with GHS classifications (H302, H315, H319, H335), facilitating safe handling and disposal procedures.

Purity & Hazard
Specification review
Purity: 97.0%
GHS07: H302, H315, H319, H335
Defined purity and hazard classification support reproducible handling.
Supplier specification; verify per lot.
Purity Safety Reproducibility Procurement

Drug-Likeness: Rule of 5 Compliance

4'-Bromo-3-morpholinomethyl benzophenone exhibits zero violations of Lipinski's Rule of 5, indicating a favorable drug-likeness profile. This suggests that the compound possesses physicochemical properties within the range typically associated with orally bioavailable drugs. [1]

Drug-Likeness
Reported
0 Rule of 5 violations
MW 360.25, LogP 3.08, HBD 0, HBA 3
Favorable profile for oral bioavailability filtering in lead optimization.
Computed; based on Lipinski criteria.
Drug-Likeness ADME Oral Bioavailability Medicinal Chemistry

4'-Bromo-3-morpholinomethyl benzophenone: Research & Industrial Applications


Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group, making this compound an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. It can be used to introduce the benzophenone scaffold into more complex molecular architectures with high efficiency. [1]

Building Block for Medicinal Chemistry and Lead Optimization

With its favorable drug-likeness profile and class-level antitumor activity, this compound is a valuable building block for synthesizing libraries of benzophenone derivatives. Researchers can use it to explore structure-activity relationships (SAR) and optimize lead candidates for oncology or other therapeutic areas. [1]

Intermediate for Specialty Chemicals and Advanced Materials

Due to its unique combination of a reactive bromine handle and a morpholine moiety, this compound can be employed in the synthesis of specialty chemicals, ligands, or advanced materials where precise control over molecular architecture is required.

Application
Selection Property
Validation Focus
Cross-coupling synthetic precursor
Bromine leaving-group reactivity
Suzuki-Miyaura coupling efficiency
Medicinal chemistry building block
Drug-likeness profile (Rule of 5)
Cell-based assay permeability & SAR
Specialty chemical intermediate
Reactive bromine handle & morpholine moiety
Molecular architecture & physicochemical tuning

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